Cas no 1621375-52-7 (5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile)

5-(Morpholin-4-yl)-2-phenylthiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene core substituted with a morpholine group, a phenyl ring, and a nitrile functionality. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and materials science. The morpholine moiety enhances solubility and reactivity, while the nitrile group offers a handle for further functionalization. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry, such as kinase inhibitors or bioactive intermediates. The compound's stability and synthetic accessibility further contribute to its utility in research and industrial settings.
5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile structure
1621375-52-7 structure
Product Name:5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile
CAS No:1621375-52-7
MF:C15H14N2OS
MW:270.349462032318
CID:5181106
PubChem ID:118314650
Update Time:2025-05-26

5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarbonitrile, 5-(4-morpholinyl)-2-phenyl-
    • 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile
    • Inchi: 1S/C15H14N2OS/c16-11-13-10-14(17-6-8-18-9-7-17)19-15(13)12-4-2-1-3-5-12/h1-5,10H,6-9H2
    • InChI Key: HYBMPQUGIZPOLO-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2)SC(N2CCOCC2)=CC=1C#N

5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile Pricemore >>

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Additional information on 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile

Introduction to 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile (CAS No. 1621375-52-7)

5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1621375-52-7, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a thiophene core, which is a common motif in many bioactive molecules, alongside functional groups that enhance its pharmacological profile.

The compound's structure consists of a thiophene ring substituted with a phenyl group at the 2-position and a carbonitrile group at the 3-position. Additionally, the morpholine moiety is attached at the 5-position of the thiophene ring. This specific arrangement of functional groups contributes to the compound's reactivity and its potential interaction with biological targets. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical transformations, making it a valuable scaffold for medicinal chemistry investigations.

In recent years, there has been growing interest in thiophene-based compounds due to their wide range of biological activities. Thiophenes are known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The introduction of additional functional groups, such as the morpholine and carbonitrile moieties in 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile, further expands its potential therapeutic applications.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmaceutical molecules. The versatile nature of its structure allows for modifications at multiple positions, enabling chemists to explore various pharmacological pathways. For instance, the carbonitrile group can be further functionalized through reduction or hydrolysis to introduce other pharmacologically relevant groups. Similarly, the phenyl ring can undergo various electrophilic or nucleophilic substitutions, providing numerous opportunities for structural diversification.

Recent studies have highlighted the importance of morpholine derivatives in drug discovery. Morpholine-containing compounds are known for their ability to enhance drug solubility and bioavailability, which are critical factors in pharmaceutical development. The incorporation of a morpholine group in 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile not only improves its solubility but also potentially modulates its interaction with biological targets. This dual functionality makes it an attractive candidate for further investigation.

The synthesis of 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process typically begins with the preparation of a substituted thiophene core, followed by functionalization at the desired positions using appropriate reagents. The introduction of the morpholine group often requires nucleophilic substitution reactions, while the carbonitrile group can be introduced through cyanation reactions or condensation processes.

The compound's stability under various conditions is another critical factor that influences its suitability for pharmaceutical applications. Studies have shown that 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile exhibits good stability under standard storage conditions, making it feasible for long-term investigations and potential commercialization. However, further research is needed to evaluate its stability under different environmental conditions and during various synthetic processes.

In conclusion, 5-(morpholin-4-yl)-2-phenylthiophene-3-carbonitrile (CAS No. 1621375-52-7) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic versatility, make it an invaluable tool for medicinal chemists exploring new therapeutic agents. As research continues to uncover new applications for thiophene-based compounds, this molecule is likely to play a crucial role in future drug discovery efforts.

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